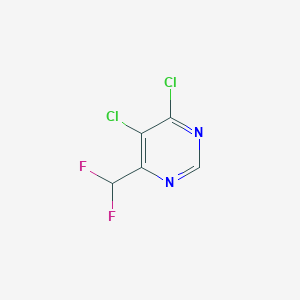

4,5-Dichloro-6-(difluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-6-(difluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-2-3(5(8)9)10-1-11-4(2)7/h1,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTCUXCPYAFDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591304 | |

| Record name | 4,5-Dichloro-6-(difluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425394-19-0 | |

| Record name | 4,5-Dichloro-6-(difluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4,5 Dichloro 6 Difluoromethyl Pyrimidine and Its Analogs

Precursor Synthesis and Starting Materials for Dichloropyrimidine Cores

The foundation for synthesizing the target molecule lies in the creation of a dichlorinated pyrimidine (B1678525) core. This is typically achieved by first synthesizing a dihydroxy-substituted pyrimidine, which then undergoes chlorination.

Synthesis of Dihydroxypyrimidine Intermediates (e.g., 4,6-dihydroxypyrimidine)

A prevalent and widely utilized method for constructing the pyrimidine ring is through the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or a related N-C-N fragment. bu.edu.eg The synthesis of 4,6-dihydroxypyrimidine (B14393) (DHP), a crucial intermediate, is effectively accomplished by reacting a malonic acid ester with formamide (B127407) in the presence of an alkali metal alkoxide at elevated temperatures. acs.orggoogle.com

This reaction involves the base-catalyzed condensation of starting materials to form the heterocyclic ring. google.com Diethyl malonate is a commonly used malonic ester, and sodium methoxide (B1231860) is a typical alkali metal alkoxide. libretexts.org The process can be optimized by adding the malonate, either alone or with the formamide, to the alkali metal alkoxide solution or suspension. google.comgoogle.com The reaction temperature is generally maintained between 30°C and 100°C. google.com After the reaction, the resulting salt is typically dissolved in water and then acidified to precipitate the final 4,6-dihydroxypyrimidine product. google.com

| Starting Materials | Key Reagents | Typical Conditions | Work-up Procedure |

|---|---|---|---|

| Malonic acid ester (e.g., diethyl malonate) | Formamide, Alkali metal alkoxide (e.g., sodium methoxide) | Elevated temperature (30-100°C) in an alcohol solvent. google.com | Cooling, dilution with water, and precipitation by acidification. google.com |

Chlorination Methodologies for Pyrimidine Ring System

Once the dihydroxypyrimidine intermediate is obtained, the hydroxyl groups are converted to chloro groups. This transformation is critical for subsequent reactions and is typically achieved using potent chlorinating agents.

Utilization of Phosphorus Oxychloride (POCl₃) in Chlorination

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely used procedure for preparing chlorinated pyrimidines. mdpi.comresearchgate.net The conventional method often involves heating the dihydroxypyrimidine substrate in an excess of POCl₃, which can also serve as the solvent. mdpi.comresearchgate.net The reaction temperature for the conversion of 4,6-dihydroxypyrimidine is typically in the range of 60-110°C. google.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols. researchgate.net One such improvement involves using equimolar amounts of POCl₃ per hydroxyl group under solvent-free conditions. mdpi.comresearchgate.netnih.gov These reactions are often performed by heating the mixture in a sealed reactor at temperatures between 140°C and 160°C. nih.gov This approach reduces the environmental burden associated with handling and quenching large excesses of POCl₃. researchgate.netresearchgate.net In some cases, phosphorus trichloride (B1173362) (PCl₃) and chlorine are added during or after the initial reaction with POCl₃ to improve the process, particularly in industrial settings. google.comgoogle.com

Phosgene-Based Chlorination Approaches

An alternative to phosphorus-based reagents is the use of phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene. Phosgene can effectively chlorinate dihydroxypyrimidines to yield dichloropyrimidines. justia.comgoogle.com The reaction typically involves treating the dihydroxypyrimidine with phosgene in an aprotic solvent. google.com The amount of phosgene used is generally between 2.5 to 4 molar equivalents relative to the dihydroxypyrimidine substrate. google.com

Catalytic Enhancement in Chlorination Reactions

The efficiency of chlorination reactions can be significantly improved through the use of catalysts.

In POCl₃-based chlorinations, tertiary amines such as triethylamine (B128534) or N,N-dimethylaniline are frequently added. justia.comgoogle.com These bases act as catalysts and also serve as acid scavengers, neutralizing the HCl generated during the reaction. justia.com Pyridine (B92270) is also commonly used as a base in these transformations. mdpi.comnih.gov

For phosgene-based chlorinations, the efficacy of the reaction is notably enhanced by the presence of specific catalysts. Quaternary ammonium (B1175870) salts or quaternary phosphonium (B103445) salts have been identified as highly effective catalysts for this transformation. justia.comgoogle.comgoogle.com These catalysts facilitate the reaction of 4,6-dihydroxypyrimidine with phosgene, providing a facile process for preparing 4,6-dichloropyrimidine (B16783). justia.comwipo.int The catalyst is typically used in a molar ratio of about 1:5 to 1:100 relative to the pyrimidine starting material. google.com

| Chlorinating Agent | Typical Conditions | Catalyst/Additive | Key Advantages |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Heating in excess reagent or equimolar amounts in a sealed reactor (140-160°C). researchgate.netnih.gov | Tertiary amines (e.g., triethylamine, pyridine) as acid scavengers. nih.govjustia.com | Well-established, versatile, solvent-free options available. mdpi.com |

| Phosgene (COCl₂) | Reaction in an aprotic solvent. google.com | Quaternary ammonium or phosphonium salts. justia.comgoogle.com | Avoids phosphorus-based waste streams. justia.com |

Introduction of the Difluoromethyl Moiety

The introduction of a difluoromethyl (-CHF₂) group onto a heterocyclic ring is a key step in synthesizing the target compound and its analogs. This functional group can significantly modulate a molecule's properties. nih.gov Strategies for this transformation can involve building the pyrimidine ring from a difluoromethyl-containing precursor or by direct functionalization of a pre-formed pyrimidine ring.

One synthetic route involves constructing the pyrimidine ring from acyclic precursors that already contain the difluoromethyl group. For example, pyrimidines with a difluoromethyl side chain can be synthesized in a few steps from propargylic ketones that bear a CHF₂ substituent on the triple bond. acs.orgnih.govacs.org

Direct C-H difluoromethylation of a pre-existing pyrimidine ring is another powerful and atom-economical approach. Radical-based processes have emerged as a significant strategy for this transformation. rsc.org These methods often utilize reagents that can generate a difluoromethyl radical (•CHF₂), which then attacks the heterocyclic ring. For instance, sodium difluoromethanesulfinate (CF₂HSO₂Na) can serve as a difluoromethyl radical source under visible light photocatalysis. While these methods are promising, their application to pyrimidines can sometimes be challenging, potentially leading to mixtures of isomers, thus requiring careful optimization of the reaction conditions for regioselectivity.

Fluorination Techniques for Pyrimidine Derivatives

The incorporation of fluorine into the pyrimidine ring is a critical step in the synthesis of many bioactive molecules. Various techniques have been developed for the selective fluorination of pyrimidine derivatives, primarily centered around electrophilic and nucleophilic methods.

Electrophilic fluorination is a common strategy for the direct introduction of a fluorine atom onto an electron-rich pyrimidine ring. mdpi.com This method utilizes reagents that deliver a formal "positive-fluorine" species. A widely used and effective electrophilic fluorinating agent is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.com This reagent is known for its practicality and ability to achieve direct fluorination under relatively mild conditions. Another notable reagent is silver(II) fluoride (B91410) (AgF₂), which has been demonstrated to convert C-H bonds adjacent to nitrogen atoms in diazines, like pyrimidine, to C-F bonds with high site-selectivity at or near ambient temperatures. orgsyn.org The reaction is sensitive to moisture but not to oxygen. orgsyn.org

Nucleophilic fluorination methods, while also important, typically involve the displacement of a leaving group, such as a halogen or a sulfonate, by a fluoride ion source. These methods are not typically used for direct C-H fluorination but are crucial for introducing fluorine into pre-functionalized pyrimidine rings.

The choice of fluorination technique is highly dependent on the substrate and the desired position of the fluorine atom. For the synthesis of precursors to 4,5-dichloro-6-(difluoromethyl)pyrimidine, electrophilic C-H fluorination could be a potential strategy to introduce a fluorine atom at the 5-position before or after the incorporation of other substituents.

| Fluorination Reagent | Reagent Type | Key Features |

| Selectfluor™ | Electrophilic | Practical, direct C-H fluorination, commercially available. mdpi.com |

| Silver(II) Fluoride (AgF₂) | Electrophilic | High site-selectivity for C-H bonds adjacent to ring nitrogen, operates at ambient temperature. orgsyn.org |

| Fluoroxytrifluoromethane (CF₃OF) | Electrophilic | Enables specific monohalogenation at the 5-position of uracil. mdpi.com |

Strategies for Direct Difluoromethyl Group Incorporation

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl or thiol group. Its direct incorporation into a heterocyclic ring is a highly sought-after transformation. Strategies for this often involve radical-mediated processes.

Direct C-H difluoromethylation of heteroaromatic compounds, including pyridines which are structurally related to pyrimidines, represents an efficient and atom-economical approach. nih.gov These methods often utilize reagents that can generate a difluoromethyl radical (•CF₂H). One common source of this radical is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, often employed in Minisci-type reactions. nih.gov This approach allows for the direct functionalization of C-H bonds without the need for pre-installed functional groups, significantly improving step economy. nih.gov

Recent advancements have focused on achieving site-selectivity in these radical reactions. For pyridine derivatives, methods have been developed for switchable meta- and para-C-H difluoromethylation through the use of oxazino pyridine intermediates. nih.gov The selectivity can be directed by the in-situ transformation of these intermediates into pyridinium (B92312) salts upon acid treatment, followed by a regioselective Minisci-type alkylation. nih.gov While developed for pyridines, these principles offer a promising avenue for the regioselective difluoromethylation of the pyrimidine core. The development of such methods for pyrimidines would be highly valuable for the synthesis of compounds like this compound.

| Difluoromethylation Strategy | Reagent Example | Key Features |

| Minisci-type Radical Reaction | Zn(SO₂CF₂H)₂ | Direct C-H functionalization, good for electron-deficient heterocycles. nih.gov |

| Photoredox Catalysis | Visible light, photocatalyst, •CF₂H source | Mild reaction conditions, high functional group tolerance. |

| Dearomatization-Rearomatization | Oxazino pyridine intermediates | Allows for site-switchable (meta/para) difluoromethylation in pyridine systems. nih.gov |

Stepwise Synthetic Pathways to this compound

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step transformations from a single starting material. youtube.com | Straightforward planning. | Overall yield drops significantly with each step; late-stage failures are costly. wikipedia.orgkccollege.ac.in |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall yield; more efficient and flexible; easier to execute. kccollege.ac.in | Requires more complex initial planning and synthesis of fragments. |

Reaction Sequences for Halogenation and Fluoromethylation

The specific sequence of halogenation and difluoromethylation reactions is crucial for a successful synthesis. The electronic nature of the pyrimidine ring changes with each substitution, which can affect the reactivity and regioselectivity of subsequent steps.

One potential pathway involves the initial halogenation of a suitable pyrimidine precursor. For instance, a pyrimidine with a methyl group at the 6-position could be a viable starting point. This precursor could first undergo chlorination at the 4- and 5-positions. Direct chlorination of pyrimidine rings can be challenging and may require specific reagents and conditions. A common method for introducing chlorine atoms at the 4- and 6-positions is the reaction of the corresponding dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). Following dichlorination, the difluoromethyl group could be introduced at the 6-position, potentially via a radical-based C-H functionalization if the starting material was a 4,5-dichloropyrimidine (B1313364), or by building the ring from a difluoromethyl-containing precursor.

Alternatively, the difluoromethyl group could be incorporated first. A synthetic route could begin with a building block already containing the difluoromethyl moiety. This fragment could then be used in a cyclization reaction to form the pyrimidine ring. Subsequent chlorination at the 4- and 5-positions would then yield the final product. This approach may offer advantages in terms of controlling the position of the difluoromethyl group. The halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using N-halosuccinimides or potassium halide salts with an oxidant, which could be analogous to the halogenation of a difluoromethylpyrimidine precursor. nih.gov

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of all reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Reaction Condition Tuning (Temperature, Solvent, Catalysis)

The tuning of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: Reaction temperature can have a significant impact on both reaction rate and selectivity. For many reactions, including halogenations, increasing the temperature can accelerate the reaction but may also lead to the formation of undesired byproducts. nih.gov Conversely, some highly selective reactions may require cryogenic temperatures. For the halogenation of pyrazolo[1,5-a]pyrimidines, an analogous system, it was found that decreasing the temperature from 80 °C to 60 °C or room temperature resulted in a lower yield. nih.gov Therefore, a systematic study to identify the optimal temperature for each step of the synthesis is essential.

Solvent: The choice of solvent can influence the solubility of reagents, reaction rates, and even the reaction pathway. For halogenation reactions, solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or even water can be employed. nih.gov For instance, in the iodination of pyrazolo[1,5-a]pyrimidines, water was found to be the optimal solvent, leading to a nearly quantitative yield. nih.gov In other cases, such as the acid-promoted amination of chloropyrimidines, the use of water as a solvent can increase the reaction rate compared to organic solvents like alcohols or DMF, though care must be taken to minimize competing solvolysis. acs.org The polarity and proticity of the solvent must be carefully matched to the specific requirements of the reaction, whether it be an electrophilic substitution, a radical reaction, or a nucleophilic displacement.

Catalysis: Catalysts are often employed to increase reaction rates and improve selectivity under milder conditions. For the synthesis of pyrimidine derivatives, a wide range of catalysts have been utilized. These include Lewis acids (e.g., ZnBr₂), transition metals (e.g., rhodium or iridium complexes), and organocatalysts. mdpi.com In the context of difluoromethylation, photoredox catalysis has emerged as a powerful tool for generating radical species under mild, visible-light irradiation. mdpi.com For halogenation steps, while direct reaction with halogenating agents is common, catalytic methods can offer improved control and efficiency. The selection of the appropriate catalyst is critical and depends on the specific transformation being performed. For scale-up, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and potentially recycled.

| Parameter | Considerations for Optimization | Potential Impact |

| Temperature | Balance between reaction rate and selectivity; prevention of thermal decomposition. | Affects yield, purity, and reaction time. nih.gov |

| Solvent | Solubility of reagents and intermediates; polarity and proticity to stabilize transition states; boiling point for temperature control. | Can alter reaction rates, selectivity, and facilitate product isolation. nih.govacs.org |

| Catalysis | Choice of catalyst (acid, base, metal, organocatalyst) to lower activation energy and control stereochemistry/regiochemistry. | Increases reaction efficiency, allows for milder conditions, and can improve selectivity. mdpi.com |

Efficiency in Product Isolation and Purification (e.g., Distillative Workup, Column Chromatography)

The successful synthesis of this compound and its analogs is critically dependent on the efficiency of the isolation and purification processes that follow the chemical reaction. The selection of an appropriate purification strategy is essential for removing unreacted starting materials, catalysts, byproducts, and solvents to yield a product of the required purity for subsequent applications. Common methods employed for the purification of dichlorinated and fluorinated pyrimidine derivatives include distillative workup, particularly for large-scale industrial production, and column chromatography for laboratory-scale synthesis where high purity is paramount.

Distillative Workup

For structurally related dichlorinated pyrimidines, distillative workup has proven to be an effective and scalable purification method. This technique is particularly advantageous in industrial settings where large volumes of material are handled, and the recovery of reagents like phosphorus oxychloride is economically and environmentally beneficial. google.comgoogle.com The process typically involves an initial distillation, often under reduced pressure, to remove volatile components such as excess reactants. google.com This is followed by a fractional distillation of the residue to isolate the target compound.

In the synthesis of 4,6-dichloro-5-fluoropyrimidine, a close analog, the work-up procedure involves separating the product along with phosphorus oxychloride from the reaction residue via distillation under reduced pressure. google.com A subsequent fine distillation of the collected liquid yields the final product in high purity and good yield. google.com Similarly, methods for preparing 4,6-dichloropyrimidine without the use of organic bases utilize decompression distillation to first recover the phosphorus oxychloride, followed by purification of the remaining mixture through either further vacuum distillation or steam distillation to obtain the final product. google.com

The efficiency of these distillative methods is highlighted by the high yields and purities achieved, as detailed in the following table.

Table 1: Efficiency of Distillative Purification for Dichloropyrimidine Analogs

| Compound | Purification Method | Yield | Purity (Content) | Reference |

|---|---|---|---|---|

| 4,6-dichloro-5-fluoropyrimidine | Vacuum Distillation | 81.6% | 97.3% | google.com |

| 4,6-dichloropyrimidine | Decompression Distillation | 95.1% | 99.2% | google.com |

| 4,6-dichloropyrimidine | Steam Distillation | 94.0% | 99.5% | google.com |

Column Chromatography

Column chromatography is a versatile and widely used purification technique in synthetic chemistry, especially for the isolation of complex molecules and in instances where distillative methods are not suitable. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (a solvent or mixture of solvents) passes through it.

For various trifluoromethyl pyrimidine derivatives, column chromatography is the standard method for purification. nih.gov After the reaction is complete and the solvent is evaporated, the resulting residue is subjected to column chromatography to separate the desired product from impurities. The choice of eluent system is crucial for achieving effective separation. A common system for these types of compounds is a mixture of ethyl acetate (B1210297) and petroleum ether. nih.gov The efficiency of this method can vary, with reported yields for a series of novel trifluoromethyl pyrimidine derivatives ranging from 20.2% to 60.8%. nih.gov

The following table summarizes findings from studies utilizing column chromatography for the purification of related heterocyclic compounds.

Table 2: Efficiency of Column Chromatography for Pyrimidine Analogs and Related Heterocycles

| Compound Type | Eluent System | Overall Yields | Purity | Reference |

|---|---|---|---|---|

| Trifluoromethyl pyrimidine derivatives | Ethyl acetate/Petroleum ether (10/1) | 20.2–60.8% | Not specified, characterized by NMR and HRMS | nih.gov |

| 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Ethyl acetate in Hexane (15-20%) | 53% (after combining batches) | High purity, crystalline solid | chemrxiv.org |

In some syntheses, a simpler form of chromatography, such as plug filtration over silica gel, is employed. acs.org This approach is faster than full column chromatography and is used to remove baseline impurities after an initial workup, such as extraction, before final isolation of the product. acs.org For large-scale processes, methods that avoid chromatography altogether, such as direct precipitation and filtration, are often preferred to improve process efficiency and reduce solvent waste. acs.org

Reactivity and Mechanistic Investigations of 4,5 Dichloro 6 Difluoromethyl Pyrimidine

Nucleophilic Substitution Reactions (SɴAr) on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SɴAr) is a fundamental reaction for heteroaromatic systems like pyrimidine. The inherent electron deficiency of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing substituents.

In molecules like 4,5-dichloro-6-(difluoromethyl)pyrimidine, the presence of two chlorine atoms at different positions raises the question of regioselectivity. In dichloropyrimidine systems, nucleophilic attack generally occurs preferentially at the C4 and C6 positions over the C2 position, and significantly more readily than at the C5 position. This preference is attributed to the superior ability of the intermediates to delocalize the negative charge onto the ring nitrogen atoms when the attack occurs at the C4 or C6 positions.

For 2,4-dichloropyrimidines, substitution is typically selective for the C4 position. wuxiapptec.com Similarly, for 4,6-dichloropyrimidines, both positions are activated. In the case of this compound, the chlorine at the C4 position is expected to be significantly more reactive towards nucleophiles than the chlorine at the C5 position. The attack at C4 allows the formation of a stabilized Meisenheimer intermediate where the negative charge is delocalized over the adjacent nitrogen (N3) and the para-nitrogen (N1). In contrast, attack at the C5 position does not allow for such direct resonance stabilization by the ring nitrogens, making this pathway energetically less favorable. Therefore, monosubstitution reactions are highly likely to proceed with high site specificity at the C4 position.

Table 1: Regioselectivity in SɴAr of Dichloropyrimidines with Amines This table presents data for related dichloropyrimidine systems to illustrate the principle of regioselectivity.

| Substrate | Nucleophile | Major Product | Reference Principle |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Primary/Secondary Amine | Substitution at C4 | wuxiapptec.commdpi.com |

| 4,6-Dichloropyrimidine (B16783) | Amine | Substitution at C4/C6 | chemrxiv.org |

| 4,6-Dichloro-5-nitropyrimidine | Primary Amine | Initial substitution at C4 or C6 | chemrxiv.org |

Halogen substituents on an aromatic or heteroaromatic ring exhibit a dual electronic effect. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are also capable of a weak resonance or mesomeric electron-donating effect (+M effect) through their lone pairs. quora.com For pyrimidine systems, which are already electron-deficient, the strong inductive electron-withdrawal by the two chlorine atoms in this compound significantly increases the electrophilicity of the ring carbons. bhu.ac.in This heightened electrophilic character makes the ring much more susceptible to nucleophilic attack compared to an unsubstituted pyrimidine. researchgate.net The -I effect strongly activates the ring towards SɴAr, lowering the energy barrier for the formation of the Meisenheimer complex.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying halogenated heterocycles like this compound. nih.govnih.gov These methods allow for the introduction of a wide array of substituents that are not accessible via classical SɴAr chemistry.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is widely used for the arylation, heteroarylation, or vinylation of chloropyrimidines. preprints.org For a substrate like this compound, regioselective coupling is a key consideration. In palladium-catalyzed cross-coupling reactions of dihalopyrimidines, the more electronically distinct or sterically accessible halogen often reacts selectively. mdpi.com Typically, the chlorine atoms at the C4 and C6 positions of a pyrimidine ring are more reactive in Suzuki couplings than those at C2 or C5. researchgate.net

Given this, it is expected that the C4-Cl bond would undergo Suzuki-Miyaura coupling preferentially over the C5-Cl bond. This allows for a stepwise functionalization strategy, where an aryl or heteroaryl group is first installed at the C4 position, leaving the C5-Cl available for subsequent transformations, either another cross-coupling or an SɴAr reaction. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of Dichloropyrimidines This table presents data for related dichloropyrimidine systems to illustrate typical reaction outcomes.

| Substrate | Boronic Acid | Catalyst/Base | Product (Position of Coupling) | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Mono- and di-substitution at C4/C6 | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Selective mono-substitution at C4 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Coupling at the C4/C6 positions | researchgate.netmdpi.com |

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for the formation of C-N bonds, coupling amines with aryl or heteroaryl halides. wikipedia.org This reaction provides a powerful alternative to SɴAr for introducing amino groups, often proceeding under milder conditions and with a broader substrate scope. For this compound, Buchwald-Hartwig amination would likely exhibit regioselectivity similar to that observed in Suzuki-Miyaura couplings, with the C4-Cl bond being more reactive. mdpi.com

By carefully selecting the palladium catalyst, ligand (e.g., bulky electron-rich phosphines like X-Phos or RuPhos), and base, it is possible to achieve selective mono-amination at the C4 position. This strategy is valuable for synthesizing substituted aminopyrimidines, which are common motifs in pharmacologically active compounds. The remaining C5-Cl can then be used as a handle for further molecular elaboration.

Heck Reactions and other Coupling Variants

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organic halides with alkenes, catalyzed by palladium complexes. organic-chemistry.orgmdpi.com This reaction is a powerful tool for functionalizing aromatic and heterocyclic systems. mdpi.com For substrates like dichloropyrimidines, the Heck reaction and its variants (e.g., Suzuki, Stille, Negishi couplings) provide pathways to introduce new alkyl, aryl, or vinyl substituents.

The reactivity of aryl chlorides in these couplings is typically lower than that of the corresponding bromides or iodides, often necessitating more reactive catalysts, specific ligands, or harsher reaction conditions to facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) center. organic-chemistry.org In the case of this compound, the molecule possesses two distinct chlorine atoms at the C4 and C5 positions. The electron-deficient nature of the pyrimidine ring, further intensified by the strong electron-withdrawing difluoromethyl group (-CHF₂), would render both C-Cl bonds susceptible to nucleophilic attack and potentially to oxidative addition.

Hypothetically, a Heck-type coupling could proceed at either the C4 or C5 position. The regioselectivity of such a reaction would be influenced by a combination of electronic and steric factors, as well as the specific catalytic system employed. While extensive research exists on the coupling reactions of various dichloropyrimidines, specific studies detailing the Heck reaction or other cross-coupling variants on this compound are not prominently available in the surveyed literature.

Below is a table summarizing typical conditions for Heck reactions on related chloro-heterocyclic compounds.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | organic-chemistry.org |

| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMA | 120 | chim.it |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 130 | mdpi.com |

Palladium-Catalyzed C-H Activation in Pyrimidine Chemistry

Palladium-catalyzed C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov In heterocyclic chemistry, the nitrogen atoms of a pyrimidine ring can act as directing groups, guiding the palladium catalyst to activate a specific C-H bond, typically at a neighboring position, through the formation of a stable cyclometalated intermediate. nih.govdiva-portal.org

The compound this compound lacks any C-H bonds directly on the pyrimidine ring. Therefore, any potential palladium-catalyzed C-H activation would necessarily have to occur at the difluoromethyl group. The activation of C(sp³)-H bonds is generally more challenging than C(sp²)-H bonds and often requires bespoke catalyst systems. Furthermore, the C-H bond in the -CHF₂ group is activated by the adjacent fluorine atoms, which could influence its reactivity.

The general mechanism for such a transformation involves the coordination of a directing group to the palladium(II) center, followed by C-H bond cleavage via a concerted metalation-deprotonation pathway to form a palladacycle. nih.gov This intermediate can then react with a coupling partner to form the final product. While the field of C-H activation is rapidly advancing, specific reports on the palladium-catalyzed C-H activation of the difluoromethyl group on this particular pyrimidine scaffold are not found in the reviewed literature.

Electrophilic and Radical Transformations

The pyrimidine ring is an archetypal electron-deficient (π-deficient) heterocycle. This inherent electronic character is significantly amplified in this compound by the presence of three strongly electron-withdrawing substituents: two chlorine atoms and a difluoromethyl group. Consequently, the ring is highly deactivated towards classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Electrophilic attack on the ring's carbon atoms is energetically unfavorable.

Conversely, the high degree of electron deficiency makes the pyrimidine core susceptible to nucleophilic attack. While not the focus of this section, this reactivity is a dominant feature of such systems. researchgate.netresearchgate.net

Radical transformations on pyrimidine systems are less common but can be achieved under specific conditions. For instance, radical difluoromethylation of certain heterocycles has been reported. researchgate.net A hypothetical radical reaction on this compound could involve the substitution of one of the chlorine atoms or addition to the ring system, but such pathways are highly speculative without experimental evidence. Detailed research findings concerning electrophilic or radical transformations specifically targeting this compound are not available in the existing literature.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms is critical for understanding and optimizing chemical transformations. This typically involves a combination of kinetic studies, intermediate trapping, isotopic labeling, and spectroscopic analysis.

Proposed Mechanistic Pathways

Given the absence of specific documented reactions for this compound, we can only propose hypothetical mechanistic pathways based on well-established precedents for related compounds.

For a potential Heck reaction , the catalytic cycle would likely follow the canonical mechanism:

Oxidative Addition : A Pd(0) species inserts into either the C4-Cl or C5-Cl bond to form a Pd(II)-pyrimidyl intermediate.

Coordination and Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center, followed by syn-insertion of the alkene into the Pd-C bond.

β-Hydride Elimination : A hydrogen atom from the newly attached alkyl chain is eliminated, re-forming the C=C double bond in the product and generating a Pd(II)-hydride species.

Reductive Elimination : The base present in the reaction mixture regenerates the Pd(0) catalyst, completing the cycle. organic-chemistry.orglibretexts.org

For a potential C-H activation at the difluoromethyl group, a plausible pathway would involve:

Directed Cyclometalation : One of the pyrimidine nitrogen atoms would act as a directing group, leading to the formation of a five- or six-membered palladacycle intermediate via concerted metalation-deprotonation of the C-H bond.

Functionalization : This palladacycle could then undergo various transformations, such as reacting with an oxidant and a nucleophile (for C-O or C-N bond formation) or undergoing reductive elimination with a coupling partner. nih.govdiva-portal.org

These pathways remain theoretical for the title compound pending experimental investigation.

Spectroscopic Characterization of Transient Species

Transient species are short-lived, high-energy intermediates that exist fleetingly during a chemical reaction. rsc.org Their detection and characterization provide direct insight into a reaction mechanism. Techniques such as transient absorption spectroscopy, fast-injection NMR spectroscopy, and mass spectrometry are employed for this purpose.

In the context of palladium-catalyzed reactions, these techniques could be used to identify and characterize key intermediates such as the initial Pd(II) oxidative addition complex or the cyclometalated palladacycle. For example, NMR spectroscopy (¹⁹F, ¹H, ¹³C, ³¹P) would be invaluable for characterizing organopalladium intermediates involving the fluorine-containing pyrimidine.

However, as no specific mechanistic studies for reactions involving this compound have been reported, there is no available spectroscopic data characterizing transient species for this compound.

Structure Reactivity and Structure Design Principle Studies

Electronic Effects of Chlorine Substituents on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The addition of two chlorine substituents at the C4 and C5 positions profoundly amplifies this electron deficiency. Chlorine atoms exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the aromatic core.

This pronounced electron-deficient nature dictates the ring's reactivity, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions and resistant to electrophilic attack. acs.orgguidechem.com In dichloropyrimidine systems, the positions of the chlorine atoms are activated for displacement by nucleophiles. The general order of reactivity for substitution on a pyrimidine ring is C4(6) > C2 >> C5. acs.orgguidechem.com The presence of chlorine at C4, a highly activated position, suggests it is a primary site for nucleophilic attack. The chlorine at C5 is typically much less reactive in SNAr reactions. guidechem.com The regioselectivity of these reactions, however, can be sensitive to the steric and electronic nature of other substituents on the ring. wuxiapptec.com

Interactive Table: Electronic Effects on Pyrimidine Reactivity

| Feature | Electronic Effect | Consequence on Reactivity |

| Pyrimidine Nitrogens | Electron-withdrawing (inductive & resonance) | Creates an inherently electron-deficient (π-deficient) ring system. |

| Chlorine Substituents | Strong electron-withdrawing (inductive effect) | Further depletes electron density of the pyrimidine core. |

| Overall System | Highly Electron-Deficient | Activates the molecule for Nucleophilic Aromatic Substitution (SNAr). |

| Reactivity Hotspots | Positions C4 and C6 | Most susceptible positions for nucleophilic attack. acs.org |

Contribution of the Difluoromethyl Group to Molecular Architecture

The difluoromethyl (CF₂H) group is a critical functional moiety in modern medicinal and agricultural chemistry, valued for its ability to modulate the physicochemical and biological properties of a parent molecule. nih.govresearchgate.neteurekalert.org

Stereoelectronic effects describe how the spatial arrangement of atoms and orbitals influences a molecule's reactivity. The difluoromethyl group contributes to these effects in several ways. While smaller than a trifluoromethyl group, it still presents a degree of steric bulk that can influence the approach of reagents to the adjacent C5 or N1 positions.

Furthermore, the C-H bond in the CF₂H group is polarized and can act as a weak hydrogen bond donor. mdpi.com This capability can lead to specific intermolecular interactions with reagents or within a biological target's active site, thereby modulating reactivity and binding affinity. mdpi.com The introduction of fluorine atoms can also significantly impact the conformation of molecules, an effect that can be rationally exploited in chemical design. researchgate.net

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The difluoromethyl group is recognized as a valuable bioisostere, particularly for hydroxyl (-OH) and thiol (-SH) groups. mdpi.com

Replacing a hydroxyl or thiol group with a CF₂H group can be a powerful strategy in drug design. This substitution can block metabolic oxidation at that position, thereby improving the compound's metabolic stability and pharmacokinetic profile. princeton.edunih.gov The CF₂H group also increases lipophilicity compared to an -OH group, which can enhance membrane permeability. mdpi.com Its ability to act as a hydrogen bond donor allows it to mimic some of the key interactions of the group it replaces. mdpi.com This strategy of bioisosteric replacement is a widely used tactic in drug discovery to improve the properties of lead compounds while maintaining biological potency. princeton.edu

Interactive Table: Bioisosteric Properties of the Difluoromethyl Group

| Property | Difluoromethyl (-CF₂H) | Hydroxyl (-OH) | Thiol (-SH) | Methyl (-CH₃) |

| Hydrogen Bond Capability | Weak Donor | Strong Donor & Acceptor | Weak Donor | None |

| Lipophilicity (LogP contribution) | High | Low (Hydrophilic) | Moderate | Moderate |

| Metabolic Stability | Generally High (Resistant to Oxidation) | Low (Prone to Oxidation/Conjugation) | Moderate (Prone to Oxidation) | Moderate (Can be Oxidized) |

| Size (van der Waals radius) | Intermediate | Small | Intermediate | Small |

| Electronic Effect | Strong Electron-Withdrawing | Electron-Donating (Resonance), Withdrawing (Inductive) | Weakly Electron-Withdrawing | Weakly Electron-Donating |

Conformational Analysis and Stereochemical Considerations

Conformational analysis of 4,5-Dichloro-6-(difluoromethyl)pyrimidine focuses on the arrangement of its atoms in three-dimensional space, which can arise from rotation about single bonds.

Based on crystal structure analyses of related substituted pyrimidines, such as 4,6-dichloro-5-methylpyrimidine, the core pyrimidine ring of the title compound is expected to be essentially planar. nih.gov The primary conformational flexibility arises from the rotation about the C6-CF₂H single bond.

The rotation of the difluoromethyl group relative to the planar pyrimidine ring gives rise to different rotamers (rotational isomers). The stability of these rotamers is influenced by steric and electronic factors. Steric hindrance between the fluorine and hydrogen atoms of the difluoromethyl group and the adjacent bulky chlorine atom at the C5 position is a key determinant of the preferred conformation. The most stable conformation will likely be one that minimizes these steric repulsions, positioning the smaller hydrogen atom of the CF₂H group closer to the C5-chloro substituent. Electronic effects, such as dipole-dipole interactions between the C-F bonds and the C-Cl bond, may also play a role in defining the conformational landscape. As the CF₂H group is not chiral and is attached to a prochiral center on the pyrimidine ring, the molecule itself is achiral, and the main stereochemical feature is its rotational conformation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Molecular Electronic Structure Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 4,5-dichloro-6-(difluoromethyl)pyrimidine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This process provides a foundational understanding of its shape and steric properties. Following optimization, an analysis of the molecular electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Global and Local Reactivity Descriptors (e.g., Fukui Indices)

To quantify reactivity, global and local reactivity descriptors are calculated from the electronic structure. Global descriptors, such as chemical potential, hardness, and electrophilicity, provide a general measure of a molecule's reactivity. Local descriptors, like Fukui functions, offer more detailed insight by identifying the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis would be instrumental in understanding the regioselectivity of reactions involving this compound.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. This map is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. The ESP map for this compound would offer a clear picture of its reactive sites and intermolecular interaction patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method is used to predict the electronic absorption spectrum of a molecule by calculating the energies of its electronic excitations. These calculations can help to identify the wavelengths of light the molecule will absorb and provide insights into its potential applications in areas such as photochemistry and materials science.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. While no specific QSAR/QSPR models for this compound have been reported, such models could be developed. This would involve compiling a dataset of structurally similar pyrimidine (B1678525) derivatives with known activities or properties and then using computational methods to derive mathematical equations that correlate molecular descriptors (calculated from the chemical structure) with the observed activity or property. These models could then be used to predict the potential biological effects or properties of this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. nih.govmdpi.com While specific MD studies on this compound are not available, this methodology is widely applied to understand how similar molecules interact with their environment, such as a solvent or a biological receptor. mdpi.com

The structure of this compound is rich with features that can participate in various noncovalent interactions, which are critical for its physical properties and its potential role in supramolecular chemistry or as a ligand.

Halogen Bonding: The chlorine atoms on the pyrimidine ring are capable of forming halogen bonds. researchgate.net This is a highly directional, noncovalent interaction where the halogen atom acts as an electrophilic species. researchgate.net This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the C-Cl covalent bond. mdpi.com This σ-hole can interact favorably with a nucleophile (a Lewis base), such as the lone pair on a nitrogen or oxygen atom. nih.gov Computational analysis would involve mapping the MEP surface to visualize these σ-holes and simulating their interactions with potential halogen bond acceptors. researchgate.net

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group (-CHF₂) could potentially act as a weak hydrogen bond donor, interacting with electron-rich atoms. The nitrogen atoms in the pyrimidine ring are clear hydrogen bond acceptors.

π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with electron-rich aromatic systems. The chlorine and difluoromethyl substituents withdraw electron density from the ring, enhancing this effect.

Docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on intermolecular interactions. This can predict the preferred binding mode and affinity. For example, related structures containing a difluoromethyl-pyrimidine moiety have been investigated as kinase inhibitors, where the pyrimidine core often forms key hydrogen bonds with the protein backbone. acs.org

MD simulations can then be used to refine the docked pose, providing insights into the stability of the ligand-protein complex and the dynamics of the interactions over time. nih.gov These simulations can reveal how water molecules mediate interactions and how the ligand and protein adapt to each other.

Integration of Computational and Experimental Spectroscopic Data

Computational methods are invaluable for interpreting experimental spectroscopic data. By calculating spectra ab initio (from first principles), researchers can assign experimental peaks and gain a deeper understanding of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. However, complex spectra can be difficult to interpret. Quantum mechanical calculations, particularly using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts (¹H, ¹³C, ¹⁹F) of a molecule with high accuracy. nih.govresearchgate.net

The process involves:

Optimizing the molecular geometry at a high level of theory.

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing these shielding values against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain the chemical shifts.

For this compound, such calculations would be particularly useful for:

Unambiguously assigning the ¹³C signals for the five distinct carbon atoms.

Predicting the ¹⁹F chemical shift and its coupling constants with the adjacent hydrogen and carbon atoms.

Assigning the chemical shift for the single proton.

Comparing the calculated shifts with experimental data helps to confirm the molecule's structure and can reveal subtle conformational or electronic effects. nih.gov

| Nucleus | Position | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|

| ¹³C | C2 | (Value) | (Value) |

| ¹³C | C4 | (Value) | (Value) |

| ¹³C | C5 | (Value) | (Value) |

| ¹³C | C6 | (Value) | (Value) |

| ¹³C | -CHF₂ | (Value) | (Value) |

| ¹H | -CHF₂ | (Value) | (Value) |

| ¹⁹F | -CHF₂ | (Value) | (Value) |

Vibrational Frequency Analysis (IR, Raman) of this compound

Typically, the analysis involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. physchemres.orgnih.gov The results are often presented in tables that compare theoretically calculated frequencies with experimentally observed values from FT-IR and Raman spectra. nih.govmdpi.comnih.gov These tables also include the calculated IR intensities and Raman activities, which help in the assignment of the observed spectral bands. nih.govnih.gov The Potential Energy Distribution (PED) is also frequently calculated to provide a quantitative measure of the contribution of different internal coordinates to each normal mode of vibration. nih.gov

For a molecule like this compound, the vibrational modes can be categorized into several groups:

Pyrimidine Ring Vibrations: These include the stretching and deformation modes of the C-C, C-N, and C-H bonds within the pyrimidine ring.

C-Cl Vibrations: The stretching and bending modes associated with the two chlorine atoms attached to the pyrimidine ring.

Difluoromethyl Group (-CF2H) Vibrations: This includes the symmetric and asymmetric stretching and bending modes of the C-F and C-H bonds, as well as rocking, wagging, and twisting modes of the entire group.

Coupled Vibrations: In many cases, vibrations are not localized to a single functional group but are coupled, meaning that multiple groups move in concert.

Without specific experimental or computational data for this compound, a detailed analysis and the generation of data tables with specific vibrational assignments is not possible. The interpretation of the IR and Raman spectra would rely on comparing the observed bands with the predicted frequencies from theoretical calculations and with the known characteristic frequencies of similar pyrimidine derivatives. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies

Chemical Modifications at Chloro-Substituted Positions

The two chlorine atoms at the C4 and C5 positions of the pyrimidine (B1678525) ring are primary sites for modification. Their differing electronic environments enable selective reactions, primarily through nucleophilic displacements and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing chloropyrimidines. In dichloropyrimidines, the regioselectivity of the substitution is a key consideration. Generally, for 2,4- and 4,6-dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C2 due to greater stabilization of the Meisenheimer intermediate. wuxiapptec.comstackexchange.com This principle is influenced by the electronic effects of other substituents on the ring. wuxiapptec.com

For 4,5-dichloro-6-(difluoromethyl)pyrimidine, the C4-chloro is activated by the adjacent nitrogen atom (N3) and the para-nitrogen atom (N1), making it the more electrophilic center compared to the C5-chloro. Consequently, nucleophiles such as amines, alcohols, and thiols are expected to preferentially displace the C4-chloro atom. The reaction conditions, including the choice of solvent and base, can be optimized to enhance this selectivity. While specific studies on this compound are not extensively detailed in the reviewed literature, the established principles of SNAr on dichloropyrimidines provide a strong predictive framework for its reactivity.

| Nucleophile | Reaction Conditions | Major Product | Selectivity |

|---|---|---|---|

| Primary/Secondary Amines | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., MeCN, Dioxane), Heat | 4-Amino-5-chloro-6-(difluoromethyl)pyrimidine | High for C4 |

| Alcohols (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | 4-Alkoxy-5-chloro-6-(difluoromethyl)pyrimidine | Generally C4 selective |

| Thiols (RSH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-Chloro-4-(alkylthio)-6-(difluoromethyl)pyrimidine | Generally C4 selective |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly diversifying the pyrimidine core.

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with boronic acids or esters. For dichloropyrimidines, the reaction typically shows high regioselectivity, favoring the C4 position. nih.govsemanticscholar.org This selectivity allows for the sequential introduction of different aryl or heteroaryl groups. By carefully controlling the reaction conditions—such as the palladium catalyst, ligand, base, and solvent—chemists can achieve efficient monosubstitution at the C4 position of this compound, leaving the C5-chloro available for subsequent transformations. nih.govresearchgate.netmdpi.com

Sonogashira Coupling: Used to introduce alkyne functionalities, the Sonogashira reaction involves a palladium catalyst and a copper co-catalyst. wikipedia.org The regioselectivity on dichloropyrimidines can be more variable than in Suzuki couplings and is often influenced by the specific catalyst system and reaction conditions. nih.govnih.gov In some cases, careful selection of ligands can control which chlorine atom reacts, enabling the synthesis of either C4- or C2-alkynylated products in 2,4-dichloropyrimidines. rsc.org For the target molecule, this method allows for the introduction of alkynyl groups, which are valuable for further synthetic manipulations.

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for forming C-N bonds compared to traditional SNAr. wikipedia.orglibretexts.org It couples aryl halides with a wide range of amines using a palladium catalyst and a specialized phosphine (B1218219) ligand. youtube.combeilstein-journals.org This method is particularly useful for coupling less nucleophilic amines or for reactions that may be sensitive to the harsher conditions of SNAr. It allows for the regioselective amination at the more reactive C4 position.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Major Product with Target Compound |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (K₂CO₃) | 4-Aryl-5-chloro-6-(difluoromethyl)pyrimidine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (Et₃N) | 5-Chloro-4-alkynyl-6-(difluoromethyl)pyrimidine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (NaOtBu) | 4-Amino-5-chloro-6-(difluoromethyl)pyrimidine |

Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent; it offers opportunities for further chemical modification, although these transformations are often more challenging than those at the chloro positions.

The conversion of a difluoromethyl group into other fluorinated moieties, such as the trifluoromethyl group (-CF₃), is a synthetically valuable transformation. While direct conversion is difficult, strategies often involve C-F bond activation or radical-based processes. researchgate.net For instance, certain methodologies allow for the transformation of trifluoromethylarenes into difluoromethyl derivatives, and conceptually, reverse reactions could be explored. researchgate.net However, specific examples of converting the -CF₂H group on a pyrimidine ring to other fluorinated groups are not prevalent and represent a challenging area of fluorine chemistry.

The hydrogen atom of the difluoromethyl group is acidic and can be deprotonated under strong basic conditions to generate a difluoro-stabilized carbanion. acs.org This nucleophilic species can then be trapped with various electrophiles, allowing for the construction of new carbon-carbon bonds at the difluoromethyl carbon. This deprotonative functionalization strategy opens a pathway to structures like Ar-CF₂-R, which are otherwise difficult to access. acs.org

Alternatively, radical-based methods can be used for the functionalization of C-H bonds. rsc.orgnih.gov Photoredox catalysis, for example, can generate a difluoromethyl radical from a suitable precursor, which can then be used to functionalize heterocycles. nih.gov While these methods are typically used to introduce a -CF₂H group, the principles could be adapted for reactions involving the existing C-H bond on the this compound scaffold.

Expansion to Fused Pyrimidine Systems

The presence of two adjacent chlorine atoms at the C4 and C5 positions makes this compound an excellent precursor for the synthesis of fused pyrimidine systems. By reacting the compound with a dinucleophile, a new ring can be annulated onto the pyrimidine core. For example, reaction with a 1,2-diamine could lead to the formation of a pyrazine-fused pyrimidine (a pteridine (B1203161) analog). Similarly, reaction with hydrazine (B178648) could yield a pyridazine-fused system. These cyclization reactions are powerful methods for building molecular complexity and accessing important heterocyclic scaffolds like thiazolo[4,5-d]pyrimidines or dihydropyrimido-thiazines from appropriate precursors. mdpi.commdpi.com

Cyclocondensation and Annelation Reactions

While specific examples of cyclocondensation and annelation reactions starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of dichloropyrimidines suggests a high potential for such transformations. These reactions are powerful methods for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Cyclocondensation Reactions: These reactions would typically involve the reaction of this compound with binucleophilic reagents. The two chlorine atoms can be sequentially or simultaneously displaced to form a new ring fused to the pyrimidine core. Potential binucleophiles could include:

1,2-Diamines (e.g., ethylenediamine): Reaction with 1,2-diamines could lead to the formation of dihydropyrazino[2,3-d]pyrimidine derivatives.

1,3-Diketones or their equivalents: These could react to form fused pyridopyrimidine or similar heterocyclic systems.

Hydrazine and its derivatives: Could be used to construct pyridazino[4,5-d]pyrimidine scaffolds.

The reaction conditions for these transformations would likely require careful optimization of solvent, temperature, and base to control regioselectivity and maximize yields.

Annelation Reactions: Annelation, or ring-forming, strategies could also be employed to build upon the this compound framework. This might involve a sequence of reactions where one chlorine is first substituted with a group that can then participate in an intramolecular cyclization to displace the second chlorine, thereby forming a new fused ring. For instance, substitution with a nucleophile containing a pendant active methylene (B1212753) group could be followed by an intramolecular cyclization to form a five or six-membered ring.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.gov While specific MCRs involving this compound as a starting component are not prominently reported, its electrophilic nature makes it a promising candidate for inclusion in such reactions.

One can envision MCRs where this compound acts as the electrophilic component, reacting with a nucleophile and another reactant to assemble a more complex heterocyclic system. For example, a reaction with an amine and an isocyanide in a Ugi-type reaction, or with an aldehyde and a β-ketoester in a Hantzsch-type synthesis, could potentially lead to novel and highly substituted pyrimidine derivatives. The development of such MCRs would be a significant advancement, enabling the rapid generation of diverse compound libraries.

Combinatorial Chemistry and High-Throughput Synthesis for Chemical Library Generation

The structure of this compound, with its two reactive chlorine atoms, is well-suited for combinatorial chemistry and high-throughput synthesis (HTS) approaches to generate large chemical libraries. researchgate.netresearchgate.net These libraries are invaluable for drug discovery and materials science research, allowing for the rapid screening of thousands of compounds to identify those with desired properties.

The strategy would involve the parallel synthesis of a large number of derivatives by reacting this compound with a diverse set of building blocks. The two chlorine atoms can be selectively addressed under different reaction conditions, further expanding the diversity of the library.

Example of a Combinatorial Library Synthesis Strategy:

Scaffold Preparation: this compound serves as the central scaffold.

First Diversification Point (C4/C5): Reaction with a library of primary or secondary amines under conditions that favor monosubstitution would introduce the first element of diversity.

Second Diversification Point (C5/C4): The remaining chlorine atom can then be displaced by another set of nucleophiles, such as different amines, alcohols, or thiols.

This two-step diversification approach allows for the exponential generation of a large number of unique compounds from a relatively small number of starting materials. The reactions could be carried out in microtiter plates, and purification and analysis could be automated to facilitate high-throughput production.

Below is a hypothetical data table illustrating the concept of a combinatorial library generated from this compound.

| Compound ID | R1 (at C4) | R2 (at C5) |

| 1 | -NHCH₃ | -NHCH₂CH₃ |

| 2 | -NHCH₃ | -OCH₃ |

| 3 | -N(CH₃)₂ | -NHCH₂CH₃ |

| 4 | -N(CH₃)₂ | -OCH₃ |

| 5 | -morpholino | -NHCH₂CH₃ |

| 6 | -morpholino | -OCH₃ |

This systematic approach enables the exploration of a vast chemical space around the this compound core, significantly increasing the chances of discovering novel molecules with valuable applications.

Applications in Organic Synthesis As a Building Block

Role as an Intermediate in the Synthesis of Complex Heterocyclic Compounds

The primary application of 4,5-dichloro-6-(difluoromethyl)pyrimidine is as a key intermediate for the synthesis of complex, fused heterocyclic compounds. The two chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the stepwise introduction of different functionalities and the formation of new rings. This reactivity is fundamental to its utility in creating novel pyrazolo[3,4-d]pyrimidine derivatives, which have shown significant potential as active ingredients in agrochemical products like herbicides and fungicides.

In a typical synthetic route, this compound undergoes a regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at C5. This allows for controlled, sequential reactions. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine (B1678525) core. The remaining chlorine atom can then be subjected to a subsequent substitution reaction to introduce further diversity into the molecule.

Below are examples of complex heterocyclic compounds synthesized using this compound as a starting intermediate, as documented in patent literature for the development of agrochemicals.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Intermediate | Reagents | Resulting Compound Class | Application |

|---|

The reaction pathway leverages the differential reactivity of the two chlorine atoms to build complex heterocyclic systems. The initial reaction with a substituted hydrazine leads to the formation of an intermediate which then cyclizes to form the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a privileged structure in medicinal and agrochemical chemistry, known for its diverse biological activities. nih.govnih.govsemanticscholar.orgresearchgate.net

Scaffold for the Rational Design and Synthesis of Novel Chemical Entities

The this compound core acts as a fundamental scaffold in the rational design of novel chemical entities. nih.gov A scaffold is a central molecular framework upon which various functional groups can be appended to explore and optimize biological activity. The pyrimidine ring is a well-established scaffold in drug discovery and agrochemical research due to its ability to form key interactions with biological targets. mdpi.com

The design of new active compounds based on this scaffold involves:

Systematic Modification: The two chlorine atoms provide convenient handles for introducing a wide array of substituents. By varying the nucleophiles used in the substitution reactions, chemists can systematically alter the steric and electronic properties of the final molecule. This allows for the fine-tuning of properties such as target affinity, selectivity, and metabolic stability.

Bioisosteric Replacement: The difluoromethyl (CHF₂) group is a key feature of this scaffold. Fluorine and fluorinated groups are of great interest in medicinal and agrochemical design. The CHF₂ group can act as a bioisostere for other groups, influencing factors like lipophilicity, membrane permeability, and metabolic stability. Its strong electron-withdrawing nature also modulates the reactivity of the pyrimidine ring.

Privileged Substructure: Fused heterocyclic systems like the pyrazolo[3,4-d]pyrimidines derived from this scaffold are considered "privileged substructures" because they are capable of binding to multiple biological targets. researchgate.net Using this compound as the starting point provides reliable access to this important class of compounds, facilitating the exploration of new chemical space in the search for potent and selective agrochemicals. nih.govnih.gov

The research documented in patents for novel herbicides and fungicides demonstrates a clear strategy of using the this compound scaffold to generate large libraries of related compounds for biological screening. This systematic approach is a hallmark of rational design in the development of new active chemical entities.

Advancements in Green Chemistry Applications Utilizing Pyrimidine Scaffolds

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov The principles of green chemistry are widely applied to the synthesis of heterocyclic compounds, including pyrimidines, aiming for higher efficiency, reduced waste, and the use of more environmentally benign reagents and solvents. researchgate.net

Common green chemistry approaches in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental contamination.

Use of reusable catalysts: Catalytic reactions are preferred over stoichiometric ones to improve atom economy.

Multicomponent reactions: These reactions combine three or more starting materials in a single step, reducing the number of synthetic operations and the amount of waste generated.

While these green methodologies are broadly applied to the synthesis of pyrimidine derivatives and fused pyrimidine systems, specific research detailing the application of green chemistry principles directly to the synthesis or subsequent reactions of this compound is not extensively documented in the currently available literature. The synthesis of fluorinated intermediates can sometimes require harsh conditions or specific reagents that present challenges for green chemistry approaches. rsc.org However, the general trend in chemical manufacturing, including the agrochemical sector, is toward the adoption of more sustainable and environmentally friendly processes. nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of 4,5-Dichloro-6-(difluoromethyl)pyrimidine be optimized to improve yield?

- Methodological Answer : The synthesis can be optimized by adjusting reaction parameters such as temperature, catalyst loading, and reaction duration. For example, chlorination of pyrimidine precursors using N-chlorosuccinimide (NCS) in DMF at 50°C for 9 hours yielded 31% in a documented protocol . Increasing the stoichiometric ratio of NCS or extending reaction time under inert conditions may enhance yield. Post-synthesis purification via C18 reverse-phase chromatography (water/acetonitrile with 0.1% formic acid) is critical to isolate the compound efficiently .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are primary tools for confirming molecular weight (e.g., m/z 199 [M+H]+) and purity (retention time: 0.68 minutes under SMD-TFA05 conditions) . Complementary techniques include nuclear magnetic resonance (NMR) for structural elucidation and elemental analysis to verify stoichiometry.

Q. What purification strategies are effective for isolating this compound after synthesis?

- Methodological Answer : Reverse-phase column chromatography using acetonitrile/water gradients with formic acid additives effectively removes polar byproducts . Recrystallization in ethyl acetate or hexane may further improve purity, particularly for small-scale syntheses.

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The difluoromethyl group exerts strong electron-withdrawing effects via inductive polarization, enhancing the electrophilicity of adjacent carbon atoms. This facilitates nucleophilic attacks at the C-4 and C-5 positions, as observed in analogous trifluoromethyl pyrimidines . Kinetic studies using Hammett plots or computational modeling (DFT) can quantify these effects.

Q. What stability challenges arise when handling this compound, and how can they be mitigated?

- Methodological Answer : The compound may degrade in dimethyl sulfoxide (DMSO) due to solvolysis, as seen in structurally similar 5-aminopyrimidines . Stability assays under varying solvent conditions (e.g., acetonitrile, THF) and temperatures (-20°C storage) are recommended. Accelerated stability studies (40°C/75% RH) coupled with LCMS monitoring can identify optimal storage protocols.

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions with biological targets like enzymes or receptors . LogP calculations (via software like Schrödinger’s QikProp) predict lipid solubility, while bioavailability radar charts integrate parameters like topological polar surface area (TPSA) and hydrogen-bond donors .

Q. How should researchers address contradictory data in reaction yields across different synthetic protocols?

- Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables such as solvent polarity, catalyst type, and reaction temperature. For example, replacing DMF with dichloromethane in chlorination reactions may reduce side-product formation . Reaction monitoring via in-situ FTIR or LCMS helps identify intermediates and optimize stepwise conditions.

Q. What experimental designs are suitable for studying the compound’s role in inhibiting biological targets?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with modified substituents (e.g., replacing difluoromethyl with trifluoromethyl or methyl groups) . Enzymatic assays (e.g., IC50 determination via fluorescence polarization) paired with X-ray crystallography of ligand-target complexes provide mechanistic insights into binding interactions .